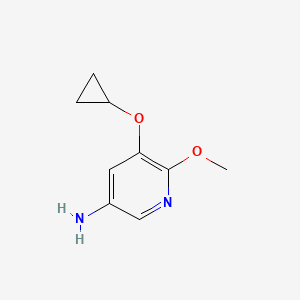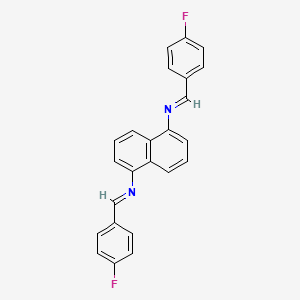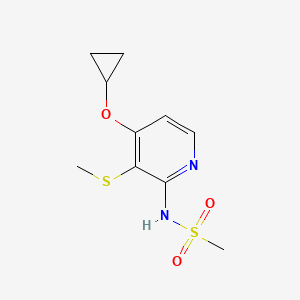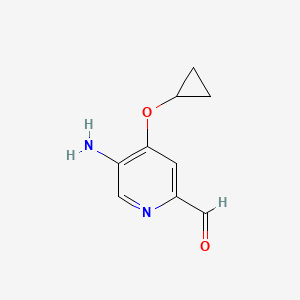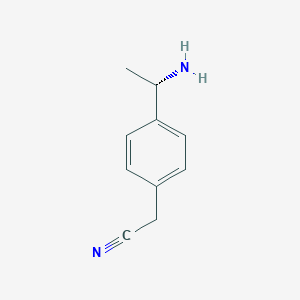
(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromobenzyl cyanide.
Chiral Amine Introduction:
Reaction Conditions: Common reagents include chiral catalysts, solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process may include:
Catalytic Hydrogenation: Using chiral catalysts to introduce the chiral center.
Purification: Techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. Pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(1-Aminoethyl)phenyl)acetonitrile: The enantiomer of the compound with different optical activity.
4-(1-Aminoethyl)benzonitrile: Lacks the chiral center, resulting in different chemical properties.
2-(4-(1-Aminoethyl)phenyl)ethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
(S)-2-(4-(1-Aminoethyl)phenyl)acetonitrile is unique due to its chiral center, which imparts specific optical activity and enantiomeric purity. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-[4-[(1S)-1-aminoethyl]phenyl]acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,8H,6,12H2,1H3/t8-/m0/s1 |
InChI Key |
DRZAOUJTTPRQKB-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC#N)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14806943.png)
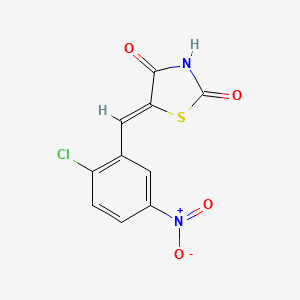
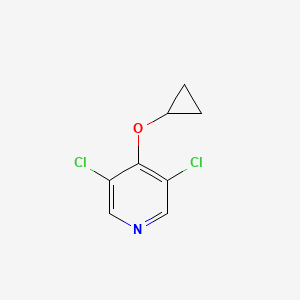
![3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B14806965.png)
![(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B14806968.png)
![Ethyl 4,5,6,7,8,9-hexahydro-1H-4,8-epiminocycloocta[c]pyrazole-6-carboxylate](/img/structure/B14806970.png)


![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
